2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one
Description
The compound 2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a spirocyclic isoquinoline derivative characterized by a unique three-dimensional architecture. Its core structure comprises a cyclopentane ring fused to an isoquinoline moiety via a spiro junction, with a cyclohexyl substituent at the 2'-position and a morpholin-4-ylcarbonyl group at the 4'-position.
Properties
Molecular Formula |
C24H32N2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-cyclohexyl-4-(morpholine-4-carbonyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C24H32N2O3/c27-22-20-11-5-4-10-19(20)21(23(28)25-14-16-29-17-15-25)24(12-6-7-13-24)26(22)18-8-2-1-3-9-18/h4-5,10-11,18,21H,1-3,6-9,12-17H2 |
InChI Key |
IYIOTLKDOJEWCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Biological Activity
The compound 2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one is a spirocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a spirocyclic arrangement that contributes to its unique pharmacological properties. The morpholine moiety and cyclohexyl group enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has shown potential against several bacterial strains.
- CNS Activity : The morpholine component suggests possible neuropharmacological effects.
Studies have demonstrated that the compound can induce apoptosis in cancer cells through several pathways, including:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle, leading to G1 phase arrest.
- Activation of Caspases : It activates caspases involved in the apoptotic pathway.
Case Studies
- In vitro Studies :
- In vivo Studies :
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses moderate antimicrobial activity, warranting further investigation into its mechanism and potential therapeutic applications .
CNS Activity
Given the presence of the morpholine ring, studies have explored the neuropharmacological effects of this compound:
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Research indicates that spirocyclic compounds can inhibit tumor growth by disrupting critical cellular processes. For instance, studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in a peer-reviewed journal demonstrated that spiro[cyclopentane-1,3'-isoquinolin]-based compounds exhibited significant antiproliferative activity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Spirocyclic compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of spirocyclic compounds in models of neurodegenerative diseases such as Alzheimer's disease. The potential mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study:
In vitro studies on neuronal cell cultures treated with similar spirocyclic compounds showed reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions, indicating potential therapeutic benefits for neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent-driven differences:
*Estimated based on substituent addition to ’s framework.
Key Observations:
Cyclohexyl vs. Isobutyl (2'-Position):
- The cyclohexyl group in the target compound and ’s analog introduces significant steric hindrance and lipophilicity compared to the isobutyl group in ’s derivative. This may influence membrane permeability and target-binding pocket compatibility .
- Cyclohexyl’s chair conformation (as seen in ’s crystal structures) could stabilize the spiro system via van der Waals interactions, whereas isobutyl’s flexibility might reduce rigidity .
Morpholin-4-ylcarbonyl vs. Carboxylic Acid (4'-Position): The morpholin-4-ylcarbonyl group in the target compound replaces the carboxylic acid in ’s analog. The morpholine ring’s electron-rich oxygen and nitrogen atoms may engage in targeted interactions with enzymes, as seen in ’s morpholine-containing kinase inhibitors .
Comparison with Heterocyclic Spiro Analogs: ’s 4'-cyclohexylamino-spiro[isoindole-1,3'-pyrazole] derivative demonstrates how amino substituents enhance hydrogen-bonding capacity (mp 116–119°C suggests high crystallinity). In contrast, the target compound’s morpholinylcarbonyl group offers a balance of polarity and metabolic stability . Chlorophenyl-substituted spiro compounds (e.g., 3af in ) highlight how electron-withdrawing groups modulate reactivity, though such groups are absent in the target compound .
Physicochemical and Conformational Analysis
- Ring Puckering and Stability: The cyclopentane ring in spiro systems often adopts non-planar conformations.
- Melting Points and Solubility: The absence of melting point data for the target compound limits direct comparison, but ’s cyclohexylamino analog (mp 116–119°C) and ’s biphenyl-substituted spiro compound (mp 105–106°C) indicate that bulkier substituents increase crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
